tert-butyl 2-hydroxy-5-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-butyl 2-hydroxy-5-iodobenzoate” is a chemical compound with the molecular formula C11H13IO3 . It is related to other compounds such as “tert-Butyl 2-iodobenzoate” and "tert-butyl 5-hydroxy-2-iodobenzoate" .
Synthesis Analysis
While specific synthesis methods for “tert-butyl 2-hydroxy-5-iodobenzoate” were not found, related compounds have been synthesized using various methods. For instance, “5-tert-Butyl-2-hydroxy-1,3-phenylene-bis (phenylmethanone)” is an important precursor, which can be used for the synthesis of Schiff bases containing NNO donors .Molecular Structure Analysis
The molecular structure of “tert-butyl 2-hydroxy-5-iodobenzoate” can be analyzed using various methods. For example, a related compound, “5-tert-Butyl-2-hydroxy-1,3-phenylene-bis (phenylmethanone)”, was studied using density functional theory molecular orbital theoretical calculation at the B3LYP/6-31g (d) level .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl 2-hydroxy-5-iodobenzoate” include its molecular formula (C11H13IO3) and molecular weight (320.12) . Other properties such as melting point, boiling point, and density can be found on chemical databases .Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 2-hydroxy-5-iodobenzoate can be achieved through a three-step process involving the protection of the hydroxyl group, iodination, and esterification.", "Starting Materials": [ "2-hydroxybenzoic acid", "tert-butyl alcohol", "iodine", "sodium hydroxide", "sulfuric acid", "diethyl ether", "magnesium sulfate" ], "Reaction": [ "Step 1: Protection of the hydroxyl group by reacting 2-hydroxybenzoic acid with tert-butyl alcohol in the presence of sulfuric acid to form tert-butyl 2-hydroxybenzoate.", "Step 2: Iodination of tert-butyl 2-hydroxybenzoate by reacting it with iodine and sodium hydroxide in water to form tert-butyl 2-hydroxy-5-iodobenzoate.", "Step 3: Esterification of tert-butyl 2-hydroxy-5-iodobenzoate by reacting it with sulfuric acid and diethyl ether to form the final product, tert-butyl 2-hydroxy-5-iodobenzoate." ] } | |
CAS RN |
15125-90-3 |
Product Name |
tert-butyl 2-hydroxy-5-iodobenzoate |
Molecular Formula |
C11H13IO3 |
Molecular Weight |
320.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.